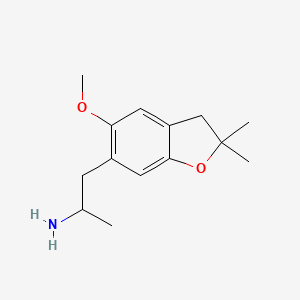
F-22 (psychedelic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-22 is a lesser-known psychedelic drug belonging to the substituted amphetamine class It was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compoundsDespite its potential, F-22 produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of F-22 involves several steps, starting with the preparation of the benzofuran ring system The key intermediate, 5-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, is synthesized through a series of reactions including alkylation, cyclization, and methoxylation
Industrial Production Methods
Industrial production methods for F-22 are not well-documented due to its limited use and research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
F-22 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran derivative.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and substituted amine derivatives.
Aplicaciones Científicas De Investigación
F-22 has limited scientific research applications due to its minimal psychoactive effects. it serves as a valuable compound for studying the structure-activity relationships of substituted amphetamines. Researchers use F-22 to understand the binding affinities and interactions with serotonin receptors, which can provide insights into the development of new therapeutic agents for psychiatric disorders .
Mecanismo De Acción
The primary mechanism of action of F-22 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at these receptors leads to neuromodulatory changes in synaptic efficacy, which can affect hierarchical message-passing in the brain. This interaction is similar to other psychedelics, although F-22’s effects are less pronounced .
Comparación Con Compuestos Similares
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychedelic effects and used in research for its interaction with serotonin receptors.
DOB (4-Bromo-2,5-dimethoxyamphetamine): Another substituted amphetamine with potent psychedelic properties.
MDMA (3,4-Methylenedioxymethamphetamine): Widely known for its empathogenic effects and studied for its potential therapeutic applications.
Uniqueness of F-22
F-22 is unique due to its minimal psychoactive effects compared to other substituted amphetamines. This makes it a valuable compound for studying the structural aspects of psychedelics without the confounding effects of strong psychoactivity .
Propiedades
Número CAS |
952016-51-2 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3 |
Clave InChI |
ZUGGTXPIKSRFHP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



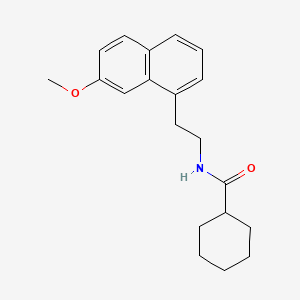
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
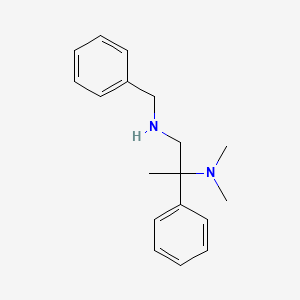


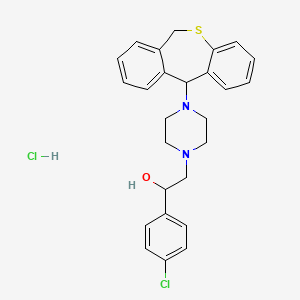
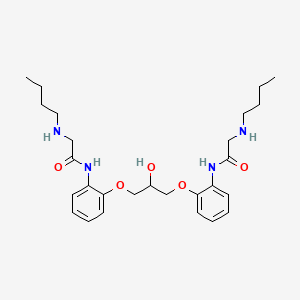

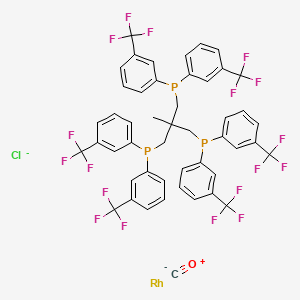
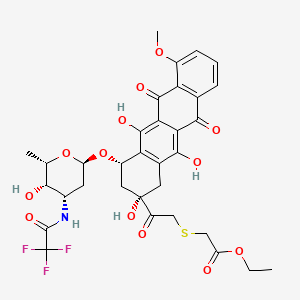

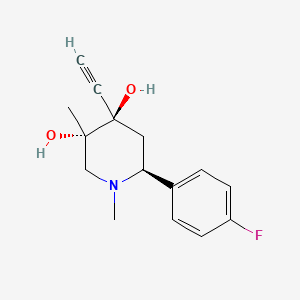
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
